Cas no 2228258-07-7 (2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol)

2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol is a specialized organic compound with unique chemical properties. It exhibits potent reactivity, making it suitable for various synthetic applications. Its cyclic structure and functional groups provide versatility in chemical transformations, enhancing its utility in organic synthesis. This compound is recognized for its stability and purity, ensuring reliable performance in research and industrial settings.
2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol structure
2228258-07-7 structure
Product Name:2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol
CAS No:2228258-07-7
MF:C11H13NO4
MW:223.225223302841
CID:6128650
PubChem ID:165617986
Update Time:2025-10-18

2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol
    • EN300-1823622
    • 2228258-07-7
    • 2-[1-(hydroxymethyl)cyclobutyl]-4-nitrophenol
    • Inchi: 1S/C11H13NO4/c13-7-11(4-1-5-11)9-6-8(12(15)16)2-3-10(9)14/h2-3,6,13-14H,1,4-5,7H2
    • InChI Key: OUZMZZVUKZPPKI-UHFFFAOYSA-N
    • SMILES: OCC1(C2C=C(C=CC=2O)[N+](=O)[O-])CCC1

Computed Properties

  • Exact Mass: 223.08445790g/mol
  • Monoisotopic Mass: 223.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 86.3Ų

2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol Pricemore >>

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Additional information on 2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol

Introduction to 2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol (CAS No. 2228258-07-7)

2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol, identified by the chemical identifier CAS No. 2228258-07-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cyclobutyl and nitrophenol functional groups, has garnered attention due to its structural complexity and potential biological activities. The presence of both a hydroxymethyl group and a nitrophenol moiety makes it a versatile scaffold for further derivatization, enabling the exploration of diverse pharmacophores.

The compound’s unique structural features position it as a valuable intermediate in the synthesis of more complex molecules. The cyclobutyl ring provides a rigid framework, while the nitrophenol moiety introduces both hydrophilicity and reactivity, making it amenable to various chemical transformations. These properties have led to its investigation in several research areas, including medicinal chemistry and materials science.

In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. 2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol has been explored as a potential precursor for the synthesis of bioactive molecules. Its structural motif has been incorporated into libraries of compounds designed for high-throughput screening, with the aim of identifying new therapeutic agents. The nitro group, in particular, serves as a handle for further functionalization, allowing chemists to modify the electronic and steric properties of the molecule.

One of the most compelling aspects of this compound is its potential role in the development of antimicrobial agents. The nitrophenol moiety is known to exhibit antibacterial and antifungal properties, making it an attractive component for drug design. Additionally, the hydroxymethyl group can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. These features have prompted researchers to investigate its derivatives as candidates for treating resistant infections.

The synthesis of 2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol involves multi-step organic transformations, showcasing the compound’s synthetic utility. The process typically begins with the preparation of the cyclobutyl precursor, followed by functionalization at the 1-position with a hydroxymethyl group. Subsequent nitration at the 4-position introduces the characteristic nitrophenol moiety. These synthetic strategies highlight the compound’s versatility and its suitability for further chemical manipulation.

Recent advances in computational chemistry have also contributed to the study of this compound. Molecular modeling techniques have been employed to predict the binding modes of 2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol and its derivatives with biological targets. These studies have provided insights into its potential pharmacological activity and have guided the design of more potent analogs. The integration of experimental data with computational predictions has accelerated the discovery process, making this compound an attractive candidate for further development.

The compound’s applicability extends beyond pharmaceuticals into materials science. The rigid cyclobutyl ring can enhance thermal stability, making it useful in polymer formulations or as a building block for advanced materials. Additionally, the presence of both polar and non-polar regions due to the nitrophenol and hydroxymethyl groups allows for interactions with a wide range of matrices, enhancing its utility in material design.

In conclusion,2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol (CAS No. 2228258-07-7) represents a promising scaffold with diverse applications in pharmaceuticals and materials science. Its unique structural features, coupled with recent advancements in synthetic and computational methods, make it an exciting area for future research. As scientists continue to explore its potential, new derivatives and applications are likely to emerge, further solidifying its importance in scientific endeavors.

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